Chitin synthase inhibitor 11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chitin-Synthase-Inhibitor 11 ist eine Verbindung, die auf Chitin-Synthase abzielt, ein Enzym, das für die Biosynthese von Chitin verantwortlich ist. Chitin ist ein langkettiges Polymer aus N-Acetylglucosamin, einem wichtigen Strukturbestandteil von Pilzzellwänden und Insektenexoskeletten . Durch die Hemmung der Chitin-Synthase stört diese Verbindung die Bildung von Chitin und macht sie zu einem wertvollen Werkzeug in antimykotischen und insektiziden Anwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Chitin-Synthase-Inhibitor 11 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Ein gängiger Ansatz ist die Verwendung von Peptidyl-Nukleosid-Analoga, die durch eine Reihe von chemischen Reaktionen mit Glykosyldonatoren und -akzeptoren synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Chitin-Synthase-Inhibitor 11 erfolgt oft in großtechnischen Fermentationsprozessen unter Verwendung gentechnisch veränderter Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie die gewünschte Verbindung über Stoffwechselwege produzieren, die die natürliche Biosynthese imitieren . Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die Verbindung in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chitin-Synthase-Inhibitor 11 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren, um ihre Wirksamkeit und Stabilität zu verbessern.

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Reaktionsbedingungen umfassen oft spezifische pH-Werte, Temperaturen und Lösungsmittel, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Analoga von Chitin-Synthase-Inhibitor 11, die eine verbesserte biologische Aktivität und eine geringere Toxizität aufweisen .

Wissenschaftliche Forschungsanwendungen

Chitin-Synthase-Inhibitor 11 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird in der Forschung zur Pilzzellwandsynthese und Insektenentwicklung eingesetzt.

Industrie: Er wird bei der Entwicklung umweltfreundlicher Pestizide und Fungizide eingesetzt.

Wirkmechanismus

Chitin-Synthase-Inhibitor 11 entfaltet seine Wirkung, indem er an die aktive Stelle der Chitin-Synthase bindet und so das Enzym daran hindert, die Bildung von Chitin zu katalysieren . Diese Hemmung stört die strukturelle Integrität von Pilzzellwänden und Insektenexoskeletten, was zu Zelllyse und Tod führt . Die molekularen Ziele umfassen die Glykosyltransferase-Domäne der Chitin-Synthase, die für ihre enzymatische Aktivität unerlässlich ist .

Wirkmechanismus

Chitin synthase inhibitor 11 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin . This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death . The molecular targets include the glycosyltransferase domain of chitin synthase, which is essential for its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Polyoxin B: Ein Peptidyl-Nukleosid-Antibiotikum, das ebenfalls die Chitin-Synthase hemmt.

Nikkomycin: Ein weiteres Peptidyl-Nukleosid, das auf Chitin-Synthase abzielt und als Antimykotikum verwendet wird.

Dihydrocapsaicin: Ein Phytochemikalie mit Chitin-Synthase-hemmender Aktivität.

Einzigartigkeit

Chitin-Synthase-Inhibitor 11 ist aufgrund seiner hohen Spezifität und Potenz gegenüber Chitin-Synthase einzigartig, was ihn effektiver als andere ähnliche Verbindungen macht . Seine Fähigkeit, Chitin-Synthase in geringeren Konzentrationen zu hemmen, reduziert das Risiko von Toxizität und Nebenwirkungen, was ihn zu einem vielversprechenden Kandidaten für therapeutische und landwirtschaftliche Anwendungen macht .

Eigenschaften

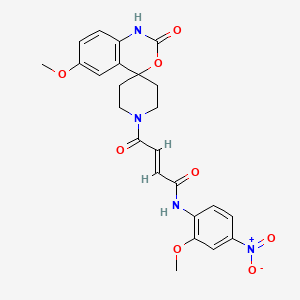

Molekularformel |

C24H24N4O8 |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

(E)-N-(2-methoxy-4-nitrophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+ |

InChI-Schlüssel |

HVTXVBKBVDRHEG-BQYQJAHWSA-N |

Isomerische SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.